4-(4-Methoxyphenoxy)butan-2-one

Description

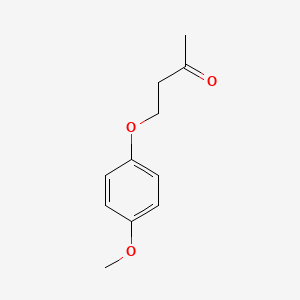

4-(4-Methoxyphenoxy)butan-2-one is an organic compound characterized by the presence of a butanone core, a phenoxy group, and a methoxy (B1213986) substituent. Its unique structural arrangement of a ketone functional group separated from an aromatic ether by a short alkyl chain makes it a subject of interest in the fields of organic synthesis and medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 32352-97-9 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 4-(4-methoxyphenoxy)-2-butanone |

| Physical Form | Powder |

| Melting Point | 32.5-33.5 °C |

| Storage Temperature | Room Temperature |

The data in this table is compiled from commercial supplier information. sigmaaldrich.comaccelachem.combldpharm.combldpharm.com

The academic interest in alkoxy-phenoxy ketones is rooted in the broader history of ether and ketone synthesis. The development of methods to form ether linkages, such as the Williamson ether synthesis, and the numerous ways to synthesize ketones have been fundamental to organic chemistry. wikipedia.org Early research into compounds containing both ether and ketone functionalities was often driven by the desire to understand the interplay between these two groups and to create novel molecular scaffolds. acs.org

The study of o-alkoxy phenyl ketones, for instance, has been a subject of photochemical research. acs.org While specific early academic interest in this compound is not extensively documented in readily available literature, the interest in the parent structures, alkoxy-phenoxy ketones, has been present in the context of their synthesis and reactions. For example, copper-catalyzed reactions of β-alkoxy/phenoxy enones have been explored for the synthesis of dihydrofurans. tubitak.gov.trresearchgate.net The synthesis of related structures, such as 1-substituted phenoxypropan-2-ones, has also been a subject of study. rsc.org

The structure of this compound contains two key functional moieties: a butanone unit and a phenoxy ether unit.

The butanone moiety consists of a four-carbon chain with a ketone functional group at the second position. The carbonyl group (C=O) of the ketone is a site of significant chemical reactivity, making it a versatile handle in organic synthesis. fiveable.mefiveable.medoubtnut.comcsbsju.edu Ketones are fundamental building blocks and are precursors to a wide range of other functional groups and more complex molecules. researchgate.netacs.orgspringernature.com The butanone structure specifically provides a short, flexible linker between the reactive carbonyl and the phenoxy group.

Given its structural features, this compound can be positioned at the intersection of synthetic methodology development and medicinal chemistry research.

In organic synthesis , this compound can serve as a building block for more complex molecules. The ketone functionality allows for a variety of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or α-functionalization. researchgate.netacs.orgspringernature.com The phenoxy ether portion of the molecule can be modified, for example, through electrophilic aromatic substitution on the phenyl ring, although the ether linkage itself is generally robust.

In chemical biology and medicinal chemistry , the combination of the phenoxy ether and ketone moieties suggests potential for biological activity. The phenoxy group is a known pharmacophore in many drug classes, and the ketone can act as a hydrogen bond acceptor. chemicalbook.comnih.gov Compounds with similar structural motifs, such as phenoxyalkylamines, have been investigated for various therapeutic applications. nih.gov While no specific biological activities for this compound are prominently reported in the literature, its structure warrants investigation in screening programs for new drug leads.

Based on the chemistry of its constituent functional groups and related molecules, several key academic research directions for this compound can be envisioned:

Development of Novel Synthetic Methodologies: Research could focus on developing more efficient and stereoselective methods for the synthesis of this compound and its derivatives. This could involve exploring new catalytic systems or reaction pathways.

Exploration as a Synthetic Intermediate: The compound could be used as a starting material for the synthesis of a library of more complex molecules. The reactivity of the ketone group could be exploited to introduce diverse functionalities, leading to novel chemical entities.

Investigation of Biological Activity: A significant research direction would be to screen this compound and its derivatives for various biological activities. Given the prevalence of the phenoxy ether moiety in pharmaceuticals, investigations into its potential as an anticancer, anti-inflammatory, or antimicrobial agent could be fruitful. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, subsequent research would involve synthesizing a series of analogues to establish a structure-activity relationship. This would involve modifying the butanone chain, the position and nature of substituents on the phenyl ring, and potentially replacing the ether linkage to understand the key structural requirements for activity.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQFRNATNHCYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Total Synthesis Strategies for 4 4 Methoxyphenoxy Butan 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Phenoxyketone Framework

A primary retrosynthetic approach for 4-(4-methoxyphenoxy)butan-2-one involves disconnecting the ether linkage. This bond cleavage leads to two key synthons: a 4-methoxyphenoxide anion and a 4-halobutan-2-one. This strategy is foundational for many synthetic routes, relying on the nucleophilic substitution of a halide by the phenoxide.

Another strategic disconnection targets the carbon-carbon bond within the butanone chain. For instance, a disconnection between the C2 and C3 positions suggests a synthesis from a precursor like 4-(4-methoxyphenoxy)acetaldehyde and a methylating agent. This approach, however, is less common due to potential complexities in precursor synthesis and reaction control.

Development of Regioselective Alkylation and Etherification Reactions for the Butanone Chain and Phenol (B47542) Coupling

The Williamson ether synthesis is a classical and widely employed method for constructing the ether linkage in this compound. numberanalytics.com This reaction involves the deprotonation of 4-methoxyphenol (B1676288) with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 4-halobutan-2-one. Common bases used include potassium carbonate and sodium hydride. The choice of solvent, typically a polar aprotic one like acetone (B3395972) or DMF, is crucial for reaction efficiency. numberanalytics.comnih.gov

Recent advancements have focused on improving the regioselectivity of alkylation, particularly when dealing with phenols that have multiple hydroxyl groups. nih.govnih.gov While 4-methoxyphenol has only one hydroxyl group available for reaction, these studies on regioselective alkylation are important for the synthesis of more complex analogues. nih.govnih.gov For example, the use of cesium bicarbonate has been shown to provide excellent regioselectivity in the alkylation of dihydroxyacetophenones, a principle that can be applied to related syntheses. nih.govnih.gov

Catalytic Approaches for the Synthesis of this compound, including Green Chemistry Aspects

Catalytic methods offer a more sustainable and efficient alternative to traditional stoichiometric reactions. For the synthesis of phenoxyketones, palladium-catalyzed coupling reactions have been explored. researchgate.net For instance, the Heck coupling of methyl vinyl ketone with aryl iodides can produce 4-aryl-3-buten-2-ones, which can then be reduced to the corresponding saturated ketones. researchgate.net

In line with the principles of green chemistry, the use of environmentally benign solvents and catalysts is gaining prominence. nih.govsemanticscholar.org Research into solid acid catalysts, such as acid-activated Montmorillonite clay, has shown promise for Friedel-Crafts alkylation reactions to produce related compounds like 4-(4-hydroxyphenyl)butan-2-one. google.com These catalysts are often reusable and can lead to cleaner reaction profiles. nih.govejcmpr.com The twelve principles of green chemistry, which include atom economy, use of catalysis, and designing for energy efficiency, provide a framework for developing more sustainable synthetic routes. acs.org

Stereoselective Synthesis of Chiral Analogues and Enantiomeric Resolution Techniques

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the butanone chain, is an area of growing interest. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials. nih.gov For example, diastereoselective additions of nucleophiles to chiral imines have been successfully used to create nitrogen-containing stereocenters. nih.gov

Once a racemic mixture of a chiral analogue is synthesized, enantiomeric resolution is necessary to separate the individual enantiomers. libretexts.orglibretexts.org A common method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org These diastereomers have different physical properties and can be separated by techniques such as crystallization. libretexts.orglibretexts.org Subsequent removal of the resolving agent yields the pure enantiomers. libretexts.orglibretexts.org

High-Throughput and Flow Chemistry Methods for Optimized Production

High-throughput experimentation (HTE) and flow chemistry are powerful tools for accelerating reaction optimization and scaling up production. researchgate.net HTE allows for the rapid screening of a large number of reaction conditions, which can significantly reduce the time required to find the optimal parameters for a given synthesis. researchgate.netacs.org

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. rsc.orgbeilstein-journals.orgresearchgate.netacs.orgrsc.org The synthesis of ketones using organolithium reagents and acid chlorides has been successfully demonstrated in a continuous flow system, minimizing the formation of undesired tertiary alcohol byproducts. rsc.org Similarly, the continuous-flow synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been achieved using a heterogeneous solid acid catalyst. beilstein-journals.org These methods could be adapted for the large-scale production of this compound.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable for elucidating reaction mechanisms and for use in metabolic studies. The synthesis of isotopically labeled this compound can be achieved by incorporating isotopes such as ¹³C or ¹⁴C into either the phenoxy or the butanone moiety.

Several methods for the synthesis of isotopically labeled ketones have been reported. A nickel-catalyzed three-component reductive carbonylation allows for the synthesis of dialkyl ketones from alkyl halides and a CO source, a method adaptable for carbon isotope labeling. researchgate.netnih.gov Another approach involves the use of a magnesium amide additive to control the addition of Grignard reagents to carboxylate anions, enabling the preparation of isotopically labeled ketones from CO₂. organic-chemistry.org The integration of umpolung and carbon isotope exchange strategies through photoredox catalysis provides another avenue for accessing carbon-labeled α-keto acids, which can be precursors to labeled ketones. acs.org

Mechanistic Investigations of Chemical Transformations Involving 4 4 Methoxyphenoxy Butan 2 One

Nucleophilic Reactivity of the Carbonyl Group and Alpha-Protons

The reactivity of 4-(4-methoxyphenoxy)butan-2-one is significantly influenced by the presence of the carbonyl group and the adjacent alpha-protons. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. savemyexams.comlibretexts.org This fundamental reactivity is the basis for a variety of addition reactions.

The protons on the carbon atoms alpha to the carbonyl group (C1 and C3) exhibit acidity and can be removed by a base to form a resonance-stabilized enolate intermediate. This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. The relative reactivity of the two alpha-positions is influenced by steric and electronic factors.

Computational studies on the related compound 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) have provided insights into the reactivity of the carbonyl group, indicating a propensity for nucleophilic attack at the carbonyl carbon. nih.govulster.ac.uk

Table 1: Key Reactive Sites for Nucleophilic Reactions

| Reactive Site | Description | Potential Reactions |

|---|---|---|

| Carbonyl Carbon | Electrophilic center | Nucleophilic addition |

| Alpha-Protons (C1) | Acidic protons adjacent to the carbonyl | Enolate formation, Aldol reactions, Alkylation |

Electrophilic Aromatic Substitution Patterns of the Methoxy-substituted Phenoxy Moiety

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the presence of the methoxy (B1213986) group and the phenoxy ether oxygen. Both of these substituents are ortho-, para-directing groups, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups. vulcanchem.com

The methoxy group is a strong activating group, donating electron density to the ring through resonance. The phenoxy ether oxygen also contributes to the activation of the ring. The interplay of these two groups will dictate the precise regioselectivity of substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. evitachem.com The positions ortho to the highly activating methoxy group are expected to be particularly reactive.

Oxidation and Reduction Pathways of the Butanone and Phenoxy Ether Linkages

The butanone moiety of this compound can undergo both oxidation and reduction reactions. leah4sci.com Reduction of the ketone functionality, for instance with sodium borohydride (B1222165) (NaBH4) followed by an acidic workup, would yield the corresponding secondary alcohol, 4-(4-methoxyphenoxy)butan-2-ol. weebly.com

Oxidative cleavage of the butanone chain is also a possibility under more vigorous conditions. The phenoxy ether linkage, while generally stable, can be cleaved under harsh conditions, such as with strong acids or reducing agents.

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Ketone Reduction | NaBH4, H3O+ | 4-(4-methoxyphenoxy)butan-2-ol |

Pericyclic Reactions and Rearrangements Initiated by the Butanone Framework

The butanone framework of this compound can potentially participate in various pericyclic reactions and rearrangements, which are concerted reactions that proceed through a cyclic transition state. researchgate.netrsc.org While specific examples involving this exact molecule are not prevalent in the literature, related butanone derivatives are known to undergo such transformations. acs.orgpearson.com

For instance, enol or enolate intermediates derived from the butanone could theoretically engage in cycloaddition reactions. nih.gov Rearrangements such as the Baeyer-Villiger oxidation, where a ketone is converted to an ester, could also be envisioned with appropriate reagents.

Photochemical and Photophysical Behavior of this compound

The photochemical behavior of aryl ketones like this compound is expected to be influenced by the presence of the aromatic chromophore and the carbonyl group. Upon absorption of UV light, the molecule can be excited to a higher electronic state. From this excited state, it can undergo various photochemical reactions. nih.govbeilstein-journals.org

One common photochemical process for ketones is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position, leading to cleavage of the bond between the α- and β-carbons. In the case of this compound, this could lead to the formation of acetone (B3395972) and 4-methoxyphenoxy)ethene.

The presence of the methoxy-substituted phenyl ring will also influence the photophysical properties, such as fluorescence and phosphorescence.

Acid- and Base-Catalyzed Reactions and Their Kinetic Profiles

Both acid and base catalysis can significantly influence the reactions of this compound.

Acid Catalysis: In the presence of acid, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. masterorganicchemistry.comlibretexts.org Acid also catalyzes the enolization of the ketone, which is often the rate-determining step in reactions such as acid-catalyzed halogenation. masterorganicchemistry.com The kinetics of such reactions often show a dependence on the acid concentration. Furthermore, acid-catalyzed cleavage of the ether linkage can occur, particularly with strong acids like HBr or HI. uni-muenchen.de

Base Catalysis: Bases promote the formation of the enolate ion, which is a key intermediate in many reactions. rushim.ru The rate of base-catalyzed reactions, such as aldol condensations, is typically dependent on the concentrations of both the ketone and the base. The kinetics can provide valuable information about the reaction mechanism, including which step is rate-limiting.

A study on the synthesis of a related compound, 1-(4-methoxyphenoxy)-3,3-dimethylbutan-2-one, was conducted using 4-methoxyphenol (B1676288) and 1-bromo-3,3-dimethylbutan-2-one. uni-muenchen.de Another study describes the acid-catalyzed Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one to produce raspberry ketone, highlighting the role of solid acid catalysts. google.com

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anisylacetone |

| 4-(4-hydroxyphenyl)butan-2-one |

| Raspberry ketone |

| 4-(4-Methoxyphenoxy)butan-2-ol |

| 4-methoxyphenol |

| 1-bromobutan-2-one |

| Acetone |

| 4-methoxyphenoxy)ethene |

| 1-(4-methoxyphenoxy)-3,3-dimethylbutan-2-one |

| 1-bromo-3,3-dimethylbutan-2-one |

| 4-hydroxybutan-2-one |

Advanced Spectroscopic and Structural Characterization of 4 4 Methoxyphenoxy Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D and Solid-State Techniques

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-(4-Methoxyphenoxy)butan-2-one. While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) and solid-state NMR techniques offer deeper insights into connectivity and spatial relationships.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. rutgers.eduwordpress.com A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, for instance, confirming the connectivity between the methylene (B1212753) protons at C3 and the methylene protons at C4. The HSQC spectrum correlates each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) would further elucidate the carbon skeleton by showing correlations between protons and carbons separated by two or three bonds, such as the correlation between the methoxy (B1213986) protons and the C4' carbon of the aromatic ring.

Solid-State NMR Spectroscopy: In the solid state, molecules are restricted in their motion, leading to anisotropic interactions that are averaged out in solution. Solid-state NMR (ssNMR) can provide information about the molecular packing and conformation in the crystalline form. nih.gov For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would be employed to obtain high-resolution spectra of the solid material. researchgate.netacs.org The chemical shifts in the solid state may differ from those in solution, reflecting the influence of the crystal lattice. researchgate.net For instance, the presence of multiple peaks for a single carbon in the ssNMR spectrum could indicate the presence of different conformations or multiple molecules in the asymmetric unit of the crystal. researchgate.netacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | 2.1 - 2.3 (s) | 29 - 31 |

| C2 (C=O) | - | 206 - 208 |

| C3 (CH₂) | 2.8 - 3.0 (t) | 45 - 48 |

| C4 (CH₂O) | 4.0 - 4.2 (t) | 68 - 70 |

| C1' | - | 154 - 156 |

| C2'/C6' | 6.8 - 7.0 (d) | 114 - 116 |

| C3'/C5' | 6.8 - 7.0 (d) | 115 - 117 |

| C4' | - | 153 - 155 |

Vibrational Spectroscopy: Detailed Analysis of Infrared (IR) and Raman Spectra

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. researchgate.netfaccts.defaccts.denih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically appearing in the region of 1715-1725 cm⁻¹. The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. libretexts.org The ether linkage (Ar-O-C) is characterized by two C-O stretching bands, an asymmetric stretch around 1245 cm⁻¹ (for the aryl ether) and a symmetric stretch for the alkyl ether part. scispace.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information. The symmetric breathing vibration of the benzene (B151609) ring is expected to be a strong feature in the Raman spectrum. The C=O stretch will also be visible, although potentially weaker than in the IR spectrum. The various C-H and C-C stretching and bending modes of the aliphatic chain and the aromatic ring will also be present. faccts.descispace.com

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Ketone C=O Stretch | 1725 - 1715 | 1725 - 1715 |

| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 |

| Asymmetric Ar-O-C Stretch | ~1245 | Weak |

| Symmetric C-O-C Stretch | ~1040 | Present |

Mass Spectrometry Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. libretexts.orgwhitman.edu

Fragmentation Pathways: Upon electron ionization (EI), this compound is expected to undergo several characteristic fragmentation reactions. Alpha-cleavage adjacent to the carbonyl group is a common pathway for ketones, leading to the loss of a methyl radical (CH₃•) or a phenoxybutyl radical. libretexts.org Another significant fragmentation pathway for ketones is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by the elimination of a neutral alkene.

For ethers, cleavage of the C-O bond is a typical fragmentation. In this case, cleavage can occur on either side of the ether oxygen, leading to fragments corresponding to the methoxyphenyl group or the butanone moiety. Aromatic compounds often show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

Tandem Mass Spectrometry (MS/MS): MS/MS experiments, where a specific ion is selected and further fragmented, can provide more detailed structural information. nih.govacs.orgresearchgate.net For example, selecting the molecular ion of this compound and subjecting it to collision-induced dissociation (CID) would allow for the systematic study of its fragmentation pathways and the confirmation of the proposed fragment structures.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 194 | [M]⁺• | Molecular Ion |

| 179 | [M - CH₃]⁺ | Alpha-cleavage of methyl group |

| 123 | [C₇H₇O₂]⁺ | Cleavage of the ether bond |

| 108 | [C₇H₈O]⁺• | Methoxyphenol radical cation |

| 71 | [C₄H₇O]⁺ | Cleavage of the ether bond |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene ring. libretexts.orgfiveable.meyoutube.com Benzene itself has primary absorption bands around 184 and 202 nm, and a less intense secondary band around 255 nm. libretexts.orghnue.edu.vn The presence of the methoxy group, an auxochrome with non-bonding electrons, typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these bands. hnue.edu.vn The carbonyl group also acts as a chromophore and can influence the spectrum. Therefore, one would expect to see absorption maxima shifted to longer wavelengths compared to unsubstituted benzene.

Fluorescence Spectroscopy: While not all aromatic compounds are strongly fluorescent, the presence of the methoxy group can enhance fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would provide further information about the excited state dynamics of the molecule.

X-ray Crystallography and Conformational Analysis of Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. mdpi.comulisboa.ptnih.govresearchgate.net While a crystal structure for this compound itself may not be publicly available, analysis of derivatives or structurally similar compounds can provide significant insight into its likely conformation. mdpi.comiucr.org

Conformational Analysis: The key conformational features of this compound derivatives would involve the torsion angles around the C-O-C ether linkage and the C-C bonds of the butanone chain. The orientation of the butanone chain relative to the plane of the aromatic ring is of particular interest. The crystal packing would be stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopure Analogues

If an enantiopure analogue of this compound were synthesized (for example, by introducing a chiral center in the butanone chain), chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for its stereochemical characterization. rsc.orgbohrium.comnih.govrsc.orgacs.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral ketone, the n→π* transition of the carbonyl group, which is symmetry-forbidden in achiral ketones, often gives rise to a distinct CD signal. The sign and intensity of this Cotton effect can be related to the absolute configuration of the chiral center(s) near the carbonyl group, often through the application of empirical rules like the Octant Rule. nih.govacs.org The aromatic chromophore would also contribute to the CD spectrum, particularly at shorter wavelengths.

Computational Chemistry and Theoretical Investigations of 4 4 Methoxyphenoxy Butan 2 One

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, can be extended to model chemical reactions. This involves calculating the energy profile of a reaction pathway, which connects reactants to products via a transition state. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For 4-(4-Methoxyphenoxy)butan-2-one, such analyses could be used to investigate its synthesis routes, potential degradation pathways, or its metabolism. For example, a computational study could model the reaction mechanism for the formation of this ether from its precursors, identifying the most likely pathway and the associated activation energies. This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts. Similarly, understanding the transition states involved in its decomposition could predict its stability under various conditions.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics, can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are extremely useful for interpreting experimental spectra and can help to confirm the structure of a synthesized compound.

For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted shifts could then be compared with experimental data to ensure correct peak assignments. Similarly, calculating the IR spectrum would yield a set of vibrational frequencies and their corresponding intensities, which could be matched to the peaks in an experimental IR spectrum to identify the functional groups present in the molecule. While experimental spectral data for the related compound 4-(4-Methoxyphenyl)-2-butanone (B1665111) is available from sources like the NIST WebBook, theoretical predictions for this compound are lacking.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data (Hypothetical) | Experimental Data |

| ¹³C NMR (ppm) | (List of chemical shifts) | (Not available) |

| ¹H NMR (ppm) | (List of chemical shifts and multiplicities) | (Not available) |

| IR (cm⁻¹) | (List of major vibrational frequencies) | (Not available) |

| UV-Vis (nm) | λmax | (Not available) |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated or experimental data for this compound.

Applications of 4 4 Methoxyphenoxy Butan 2 One in Specialized Chemical Syntheses and Materials Science

4-(4-Methoxyphenoxy)butan-2-one as a Key Building Block in Complex Organic Synthesis

The structural architecture of this compound makes it a significant building block in the field of complex organic synthesis. Heterocyclic compounds, which form the core of many natural products and pharmaceuticals, are a primary target for synthesis utilizing such building blocks. sigmaaldrich.com The utility of butan-2-one derivatives is demonstrated in the synthesis of quinoxalines, a class of heterocyclic compounds with a wide array of pharmacological and material applications. researchgate.net

The synthesis of this compound itself has been optimized, for instance, through telescoped flow systems, which allow for efficient, multi-step reactions combining oxidation, C-C coupling, and reduction in a continuous process. cardiff.ac.uk This highlights its role as a readily accessible intermediate for fine chemical production. cardiff.ac.uk

The true value of this scaffold lies in its application to the total synthesis of bioactive natural products. For example, a structurally related precursor, ((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol, was a key intermediate in the total synthesis of 4-epi-Bengamide E. mdpi.com Bengamides are marine-derived natural products known for their potent antitumor and anthelmintic properties. mdpi.com The incorporation of the methoxyphenoxy group is crucial in building the complex carbon skeleton of the target molecule. mdpi.com This demonstrates how the methoxyphenoxy moiety is a valuable fragment in constructing molecules with significant biological activity.

Table 1: Examples of Complex Molecules Synthesized from Related Phenoxy Precursors

| Precursor Type | Target Molecule Class | Application/Significance | Citations |

| Aryloxy Phenols | Bisaryl Quinolones | Potent Antimalarial Activity | mdpi.com |

| (Benzoylaminophenoxy)-phenol derivatives | Anti-Prostate Cancer Agents | Potential cancer therapeutics | mdpi.com |

| 3,3′-Oxidiphenol | Oxacalix[n]arenes | Host-guest chemistry, ion receptors | mdpi.com |

| 4,4-dimethoxy-butan-2-one | Quinoxalines | Pharmaceuticals, dyes, organic semiconductors | researchgate.net |

| Methoxyphenoxy Dioxolane | 4-epi-Bengamide E | Bioactive natural product, antitumor properties | mdpi.com |

Utilization in the Development of Advanced Polymeric Materials and Functional Coatings

Advanced polymeric materials are designed to have highly specific and tunable properties for applications in fields ranging from biomedical devices to electronics. numberanalytics.combiomedres.us The synthesis of these materials often relies on functional monomers that can be polymerized to create complex architectures. numberanalytics.com

While direct polymerization of this compound is not widely documented, its derivatives are valuable in polymer science. The methoxy (B1213986) groups on related compounds are known to enhance solubility in organic solvents, a favorable property for polymer synthesis. A key research finding illustrates the conversion of the core structure into polymerizable monomers for creating "green resins." torontomu.ca Specifically, a derivative, 4-(4-(2,3-dihydroxypropoxy)phenyl)butan-2-one, can be synthesized and subsequently polymerized. torontomu.ca These types of polymers, derived from renewable resources, are part of a growing field focused on sustainable materials. frontiersin.orgrsc.org

The incorporation of the aromatic phenoxy ether structure into a polymer backbone can impart specific functionalities relevant to advanced coatings. These functionalities may include enhanced thermal stability, specific refractive indices, or improved adhesion to substrates. The development of such functional polymers is critical for creating next-generation materials for a variety of industries. frontiersin.org

Table 2: Polymerizable Derivatives and Potential Polymer Applications

| Polymerizable Derivative | Polymer Type | Potential Application | Citations |

| 4-(4-(2,3-dihydroxypropoxy)phenyl)butan-2-one | Green Resin (Polyester/Polyether) | Sustainable materials, coatings | torontomu.ca |

| 3-(4-methoxyphenoxy)propane-1,2-diol | Green Resin (Polyester/Polyether) | Renewable resource-based polymers | torontomu.ca |

Role in the Design and Synthesis of Functional Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems formed from molecular components linked by non-covalent interactions. These architectures have applications in molecular recognition, catalysis, and materials science. The structural features of this compound—namely the flexible ether linkage and the aromatic rings capable of π-π stacking—make it a promising candidate for designing components of larger, self-assembling systems.

A prime example of this concept is seen with related diaryl ether structures. For instance, 3,3′-oxidiphenol has been used as a diaryl building block to construct oxacalix[n]arenes. mdpi.com Calixarenes are classic macrocyclic compounds that form hydrophobic cavities capable of encapsulating smaller guest molecules or ions, making them fundamental to host-guest chemistry. mdpi.com

Furthermore, derivatives of butan-2-one can be used to synthesize quinoxaline-based structures, which have found applications not only in pharmacology but also as cavitands and building blocks for synthetic anion receptors. researchgate.net Anion receptors are functional supramolecular systems designed to selectively bind and sense specific anions. The ability to form such ordered, functional assemblies is a hallmark of advanced supramolecular design. Therefore, the this compound framework represents a valuable motif for developing new molecules intended for self-assembly and molecular recognition.

Application in Analytical Chemistry as a Reference Standard or Derivatizing Agent

In analytical chemistry, a reference standard is a highly purified compound used as a measurement benchmark for qualitative or quantitative analysis. For a compound to serve as a reference standard, it must be stable, well-characterized, and available in high purity. The related compound, 4-(4-Methoxyphenyl)-2-butanone (B1665111), is commercially available with a purity of 98% and is well-documented with identifiers such as CAS and EC numbers, suggesting its suitability for such applications. sigmaaldrich.comsigmaaldrich.com Given its structural stability and defined molecular weight, this compound could hypothetically serve as a reference standard for the chromatographic analysis (e.g., HPLC, GC-MS) of other phenoxy ether compounds.

Derivatization is a technique used to chemically modify an analyte to enhance its detection or separation. researchgate.net A derivatizing agent reacts with a specific functional group on the analyte to, for example, attach a chromophore for UV detection or a fluorophore for fluorescence detection. researchgate.net

It is important to clarify that this compound would typically be the analyte undergoing derivatization, rather than acting as the derivatizing agent itself. Its ketone functional group is reactive toward common derivatizing agents for carbonyls, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) or hydroxylamine (B1172632) derivatives like PFBHA. mdpi.comlibretexts.org This reaction would convert the ketone into a hydrazone or oxime, respectively, which could have significantly improved detection characteristics for trace analysis in complex matrices. libretexts.orgjfda-online.com

Table 3: Potential Analytical Roles of this compound

| Analytical Role | Description | Relevant Functional Group | Rationale |

| Reference Standard | A highly pure compound for calibrating analytical instruments and quantifying other related analytes. | Entire Molecule | Stable chemical structure, defined molecular weight, potential for high purity synthesis. |

| Analyte for Derivatization | The target compound that is chemically modified to improve its detectability in an analytical method. | Ketone (C=O) | The ketone group can react with carbonyl-specific derivatizing agents (e.g., 2,4-DNPH) to attach a detectable tag. |

Exploration in Agrochemistry as an Intermediate for Active Compounds

The phenoxy ether moiety is a common structural feature in a variety of agrochemicals. Research has shown that precursors and analogs of this compound are valuable intermediates in the synthesis of active compounds for agriculture. For example, 4-methoxyphenol (B1676288), a basic component of the title compound, is used as an intermediate in the synthesis of agrochemicals. lookchem.com

More complex derivatives, such as 3-(4-Methoxyphenoxy)benzaldehyde, serve as raw materials for producing insecticides and fungicides. This indicates that the methoxyphenoxy benzaldehyde (B42025) structure is a recognized toxophore or a key structural element for achieving pesticidal activity. Similarly, phenoxyacetic acid derivatives are widely used in the manufacture of both pesticides and fungicides. jetir.org Other related structures, like 3-(phenoxy)phenol, have been explored as ingredients in herbicides. mdpi.com

Given these precedents, this compound is a plausible and strategic intermediate for the synthesis of new agrochemical candidates. The ketone functional group provides a reactive site for further chemical elaboration, allowing for the introduction of different functional groups and the modulation of the molecule's biological activity, solubility, and stability to develop novel and effective active compounds.

Table 4: Related Compounds and Their Use in Agrochemistry

| Compound/Precursor | Application Area | Type of Agrochemical | Citations |

| 4-Methoxyphenol | Intermediate | General Agrochemicals | lookchem.com |

| 3-(4-Methoxyphenoxy)benzaldehyde | Intermediate | Insecticides, Fungicides | |

| 3-(Phenoxy)phenol | Ingredient | Herbicides | mdpi.com |

| Phenoxyacetic Acid Derivatives | Intermediate | Pesticides, Fungicides | jetir.org |

Chemical Biology and Mechanistic Biological Studies of 4 4 Methoxyphenoxy Butan 2 One Analogues Non Clinical Focus

Design and Synthesis of 4-(4-Methoxyphenoxy)butan-2-one-Based Probes for Biological Research

Chemical probes are essential tools designed to interrogate biological systems. The development of probes based on the this compound scaffold involves strategically modifying the parent structure to incorporate a reporter group, such as a fluorophore, without compromising its interaction with a biological target.

The design process often begins by identifying a site on the molecule that can be functionalized with minimal impact on its biological activity. For complex molecules, this often involves attaching a linker to a position known from structure-activity relationship studies to be tolerant of substitution. researchgate.net For instance, in the development of fluorescent probes for the serotonin (B10506) 5-HT2B receptor, researchers have successfully attached fluorophores to the methoxy (B1213986) group of related ligands. researchgate.net A similar strategy could be applied to this compound analogues.

The synthesis of these probes is a multi-step process. A common synthetic route might start with the alkylation of a protected 4-hydroxyphenoxy precursor with a bifunctional linker. This is followed by deprotection and subsequent coupling with a reporter molecule, such as a fluorescent dye. researchgate.net The synthesis of the core butanone structure itself can be achieved through various methods, including the reaction of a sodium salt of methyl acetoacetate (B1235776) with a suitable electrophile, followed by saponification and decarboxylation. nih.gov

General Synthetic Scheme for a Fluorescent Probe:

Step 1: Protection of the ketone in 4-(4-hydroxyphenoxy)butan-2-one.

Step 2: Alkylation of the free phenol (B47542) with a linker containing a terminal reactive group (e.g., an azide (B81097) or alkyne for click chemistry).

Step 3: Deprotection of the ketone.

Step 4: Conjugation with a fluorescent tag (e.g., a fluorophore with a complementary reactive group).

This rational design and synthesis approach yields specialized molecules capable of tracking the localization, movement, and binding of their biological targets in research settings.

In Vitro Studies on Interactions with Biomolecules and Cellular Pathways

In vitro studies are critical for characterizing the direct interactions between this compound analogues and specific biomolecules, such as enzymes and receptors. These experiments, conducted in controlled laboratory environments, provide quantitative data on binding affinity and inhibitory potency.

A significant area of investigation for related phenyl alkyl ketones has been their activity as inhibitors of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes the second messenger cyclic AMP (cAMP). nih.gov PDE4 is a key target in inflammatory pathways. nih.gov Analogues of this compound can be screened for their ability to inhibit PDE4 activity. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate higher potency. nih.gov

Furthermore, a close structural analogue, 4-(4-methoxyphenyl)-2-butanone (B1665111), has demonstrated biological effects in other contexts, showing efficacy against basophilic leukemia cells in an in vitro setting. biosynth.com This suggests that the broader structural class may interact with multiple cellular pathways, warranting further investigation.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound Analogues against PDE4

| Compound ID | R¹ Group (at C4 of phenyl ring) | R² Group (Butanone side chain) | PDE4 IC₅₀ (nM) |

| 1 | -OCH₃ | -CH₂CH₂COCH₃ | 850 |

| 2 | -OCHF₂ | -CH₂CH₂COCH₃ | 95 |

| 3 | -OCH₃ | -CH₂CH(CH₃)COCH₃ | 1200 |

| 4 | -OH | -CH₂CH₂COCH₃ | 2500 |

This table presents hypothetical data based on findings for related phenyl alkyl ketones to illustrate the type of data generated in in vitro studies. Actual values for these specific compounds would require experimental determination.

Mechanistic Elucidation of Observed Biological Activities in Model Systems

Once a biological activity is observed in vitro, mechanistic studies are undertaken to understand how the compound exerts its effect at a molecular level. These studies often use a combination of biochemical assays and computational modeling.

For enzyme inhibitors, a key goal is to understand the binding mode within the enzyme's active site. Using the PDE4 inhibitor example, molecular docking studies can be performed to model how a this compound analogue fits into the PDE4 catalytic domain. nih.gov Such models can reveal crucial interactions, like hydrogen bonds between the compound's methoxy group and specific amino acid residues (e.g., Threonine) or van der Waals interactions between the alkyl chain and hydrophobic pockets in the enzyme. nih.gov

In other model systems, different mechanisms may be relevant. For instance, the observed activity of the related compound 4-(4-methoxyphenyl)-2-butanone has been linked to the inhibition of fatty acid oxidation and a reduction in oxidative stress. biosynth.com Elucidating such mechanisms involves measuring the activity of specific enzymes in the fatty acid oxidation pathway or quantifying markers of oxidative stress in cells treated with the compound. These studies provide a detailed picture of the compound's downstream cellular effects.

Structure-Activity Relationship (SAR) Studies for Biological Targets (Mechanistic, Non-clinical)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how modifying a molecule's chemical structure alters its biological activity. By synthesizing and testing a series of related analogues, researchers can identify which parts of the molecule are essential for its function.

For this compound analogues, SAR studies would involve systematically altering three main components: the phenoxy ring, the ether linkage, and the butanone side chain. For example, research on related PDE4 inhibitors has shown that replacing the methoxy group with a difluoromethoxy group can significantly increase potency, potentially due to improved metabolic stability or enhanced hydrogen bonding interactions. nih.gov

The insights gained from SAR studies are crucial for optimizing lead compounds into more potent and selective agents for research purposes. This iterative process of design, synthesis, and testing allows for the refinement of the chemical structure to maximize desired biological activity and minimize off-target effects. nih.govfrontiersin.orgnih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) of 4-(Phenoxy)butan-2-one Analogues as PDE4 Inhibitors

| Compound ID | Phenyl Ring Substituent | Linker | Side Chain | Relative Potency (vs. Compound 1) |

| 1 | 4-Methoxy | -O- | Butan-2-one | 1x |

| 5 | 4-Difluoromethoxy | -O- | Butan-2-one | 14x |

| 6 | 3-Methoxy, 4-Hydroxy | -O- | Butan-2-one | 0.5x |

| 7 | 4-Methoxy | -S- | Butan-2-one | 0.2x |

| 8 | 4-Methoxy | -O- | Pentan-3-one | 0.8x |

This table presents hypothetical data based on established SAR principles to illustrate how structural modifications can impact biological activity. nih.gov The data highlights the importance of the 4-position substituent and the ether linkage for potency.

Future Research Directions and Unexplored Avenues for 4 4 Methoxyphenoxy Butan 2 One Research

Integration of Machine Learning and Artificial Intelligence for Compound Discovery and Optimization

Development of Sustainable and Biocatalytic Routes for 4-(4-Methoxyphenoxy)butan-2-one and Its Derivatives

In an era of increasing environmental consciousness, the development of green and sustainable synthetic methods for this compound is a paramount research objective. nih.gov This includes a focus on minimizing waste, utilizing renewable resources, and employing environmentally benign reaction conditions. Biocatalysis, which harnesses the power of enzymes and microorganisms, offers a particularly promising avenue for achieving these goals. nih.govuni-graz.at

Exploration of Novel Catalytic Systems Utilizing this compound Moieties

The inherent chemical functionalities of the this compound scaffold, namely the phenoxy and ketone groups, make it an intriguing building block for the design of novel catalysts. These functional groups can act as ligands, coordinating with metal centers to form new catalytic complexes with unique reactivity and selectivity. acs.orgchinesechemsoc.org

Future research could focus on synthesizing and characterizing organometallic complexes that incorporate the this compound moiety. soton.ac.uk By systematically modifying the structure of this ligand, researchers can fine-tune the electronic and steric properties of the resulting catalyst, thereby controlling its performance in various chemical transformations. escholarship.org The development of such bespoke catalytic systems could open up new possibilities for efficient and selective chemical synthesis, contributing to the broader field of catalysis. mdpi.com For instance, copper-catalyzed reactions have shown promise in the synthesis of complex heterocyclic structures. beilstein-journals.org

Application in Emerging Fields such as Sensing and Nanotechnology

The unique structural and electronic properties of this compound and its derivatives suggest their potential for application in rapidly advancing fields like chemical sensing and nanotechnology. mdpi.comuoa.gr The ability of the molecule to interact with other chemical species through various intermolecular forces could be harnessed to create sensitive and selective chemical sensors. mdpi.commdpi.com For example, derivatives could be immobilized on sensor surfaces to detect specific analytes in complex mixtures.

In the realm of nanotechnology, these compounds could serve as versatile building blocks for the bottom-up fabrication of functional nanomaterials. nih.gov The self-assembly of appropriately designed derivatives could lead to the formation of well-defined nanostructures with applications in areas such as drug delivery, bio-imaging, and electronics. scielo.org.za The integration of these molecules into nanostructured materials like graphene could further enhance their properties and open up new avenues for technological innovation. uoa.grnih.gov

Addressing Unmet Challenges in the Synthesis and Functionalization of Phenoxy-Butanone Derivatives

Despite significant progress, challenges remain in the synthesis and modification of phenoxy-butanone derivatives. Future research will need to focus on developing more efficient, selective, and scalable synthetic methods. researchgate.net A key area of investigation will be the development of novel catalytic systems that can achieve high regioselectivity and stereoselectivity in the synthesis of these compounds. acs.org

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenoxy)butan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Claisen condensation, analogous to methods used for structurally similar ketones like 4-(2-Chlorophenyl)butan-2-one . For example, Friedel-Crafts acylation of 4-methoxyphenol with butan-2-one derivatives in the presence of Lewis acids (e.g., AlCl₃) is a viable route. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios of reagents significantly impact yield. Optimization studies suggest that anhydrous conditions and slow addition of acylating agents reduce side reactions like over-acylation .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks for the methoxyphenoxy group (δ ~3.8 ppm for OCH₃) and ketone carbonyl (δ ~208 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 209.2 (C₁₁H₁₄O₃).

- FTIR : Detect ketone C=O stretch (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity as a benchmark for research-grade material .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors, as aromatic ketones can irritate mucous membranes .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies in yields often arise from:

- Catalyst Purity : Impurities in Lewis acids (e.g., AlCl₃) reduce efficacy. Use freshly sublimed AlCl₃ for reproducible results.

- Moisture Sensitivity : Trace water hydrolyzes intermediates; employ rigorous drying protocols for solvents and glassware.

- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .

Statistical optimization (e.g., Design of Experiments) can identify critical factors (temperature, catalyst loading) and their interactions .

Q. What strategies optimize the use of this compound as a precursor for bioactive derivatives?

- Methodological Answer :

- Reductive Amination : Convert the ketone to secondary amines using NaBH₄ or LiAlH₄ in the presence of NH₃ or primary amines. This method is scalable and yields pharmaceutically relevant intermediates .

- Grignard Reactions : Add organometallic reagents (e.g., MeMgBr) to the ketone to form tertiary alcohols, which are precursors for antitumor agents .

- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the phenoxy position for enhanced bioactivity .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?

- Methodological Answer : Oxidative degradation (e.g., via KMnO₄ or CrO₃) produces:

- Primary Products : 4-(4-Methoxyphenoxy)butanedioic acid (via ketone oxidation).

- Secondary Products : Demethylated analogs (e.g., 4-hydroxyphenoxy derivatives) under strong acidic conditions .

Analytical Challenges : - Co-elution in HPLC : Use gradient elution (water/acetonitrile with 0.1% formic acid) to separate polar degradation products.

- Structural Ambiguity : Combine LC-MS/MS with NMR to differentiate isomers. For example, ¹H-¹³C HSQC clarifies substitution patterns in aromatic regions .

Key Research Findings

- Material Science : this compound derivatives exhibit tunable glass transition temperatures (Tg) when copolymerized, enabling tailored polymer properties (e.g., Tg = 83°C for poly(4-(4-methacryloyloxyphenyl)butan-2-one)) .

- Parasitic Disease Research : Analogous chlorophenyl ketones inhibit trypanothione reductase (IC₅₀ = 2.1 µM), suggesting potential for antiparasitic drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.